molecular formula C8H13N3O3 B13124957 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- CAS No. 40943-47-3

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)-

Cat. No.: B13124957
CAS No.: 40943-47-3
M. Wt: 199.21 g/mol
InChI Key: VNTDZDJWMPDWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is a heterocyclic organic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl isocyanate with isopropylamine in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient and cost-effective production processes.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.

Scientific Research Applications

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triazine-2,4(1H,3H)-dione, 6-methoxy-3-(1-methylethyl)-
  • 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-ethyl)-

Uniqueness

1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is unique due to its specific functional groups, which confer distinct chemical and physical properties

Biological Activity

1,3,5-Triazine-2,4(1H,3H)-dione, specifically the derivative 6-ethoxy-3-(1-methylethyl)-, is a member of the triazine family known for its diverse biological activities. This compound has garnered attention in various fields including pharmacology and environmental science due to its potential applications and effects on biological systems.

Chemical Structure and Properties

The chemical formula of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is C13H15N3O3C_{13}H_{15}N_3O_3 with a molecular weight of approximately 261.28 g/mol. The structure features a triazine ring substituted with ethoxy and isopropyl groups which contribute to its biological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazine derivatives. For instance, compounds similar to 6-ethoxy-3-(1-methylethyl)- have shown effectiveness against various bacterial strains. A study evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a promising alternative for treating infections.

Cytotoxicity

The cytotoxic effects of 1,3,5-Triazine derivatives have been assessed using various cancer cell lines. In vitro assays indicated that the compound exhibits selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM depending on the cell type, indicating a moderate level of cytotoxicity that warrants further investigation into its mechanisms of action.

Cell Line IC50 (µM) Reference
HeLa15
MCF-725

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays including DPPH radical scavenging and ABTS assays. Results showed that it possesses significant free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.

The biological activity of 6-ethoxy-3-(1-methylethyl)- is attributed to its ability to interact with cellular targets such as enzymes and receptors involved in metabolic pathways. It is believed to inhibit specific enzymes that are crucial for the survival of pathogens or cancer cells. Further studies using molecular docking simulations have suggested that this compound can bind effectively to active sites of key enzymes, disrupting their function.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 6-ethoxy-3-(1-methylethyl)- against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls. This suggests potential applications in treating chronic infections where biofilms are a major concern.

Cancer Cell Line Study

A recent study focused on the effects of this triazine derivative on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, indicating that it may induce programmed cell death through intrinsic pathways involving mitochondrial dysfunction.

Properties

CAS No.

40943-47-3

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

6-ethoxy-3-propan-2-yl-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C8H13N3O3/c1-4-14-6-9-7(12)11(5(2)3)8(13)10-6/h5H,4H2,1-3H3,(H,9,10,12,13)

InChI Key

VNTDZDJWMPDWKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)N(C(=O)N1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.